

3-Fluoro-4-methoxyphenethyl alcohol CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenethyl alcohol

Cat. No.: B1334150

[Get Quote](#)

An In-depth Technical Guide to **3-Fluoro-4-methoxyphenethyl alcohol**

CAS Number: 404-91-1[\[1\]](#)

This technical guide provides a comprehensive overview of **3-Fluoro-4-methoxyphenethyl alcohol**, also known as 2-(3-fluoro-4-methoxyphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development.[\[2\]](#) It covers the compound's chemical identity, physicochemical properties, synthesis protocols, applications, and known biological activities.

Chemical and Physical Properties

3-Fluoro-4-methoxyphenethyl alcohol is an aromatic alcohol with fluorine and methoxy substituents that confer distinct chemical reactivity.[\[2\]](#) Its key properties are summarized below.

Property	Value	Reference
IUPAC Name	2-(3-fluoro-4-methoxyphenyl)ethanol	[2]
Other Names	3-fluoro-4-methoxybenzeneethanol	[2]
CAS Number	404-91-1	[1]
Molecular Formula	C ₉ H ₁₁ FO ₂	[1][2][3]
Molecular Weight	170.18 g/mol	[2]
Boiling Point	147–148 °C at 7 Torr	[2]

A comparative analysis with related analogues highlights the influence of its substituents.

Compound	Molecular Formula	Boiling Point (°C)	Key Applications
4-Methoxyphenethyl alcohol	C ₉ H ₁₂ O ₂	153–155 @ 15 Torr	Perfumery, flavoring
3-Fluorophenethyl alcohol	C ₈ H ₉ FO	142–144 @ 10 Torr	Antiviral agents
3-Fluoro-4-methoxyphenethyl alcohol	C ₉ H ₁₁ FO ₂	147–148 @ 7 Torr	Pharmaceuticals, polymers
[Source:[2]]			

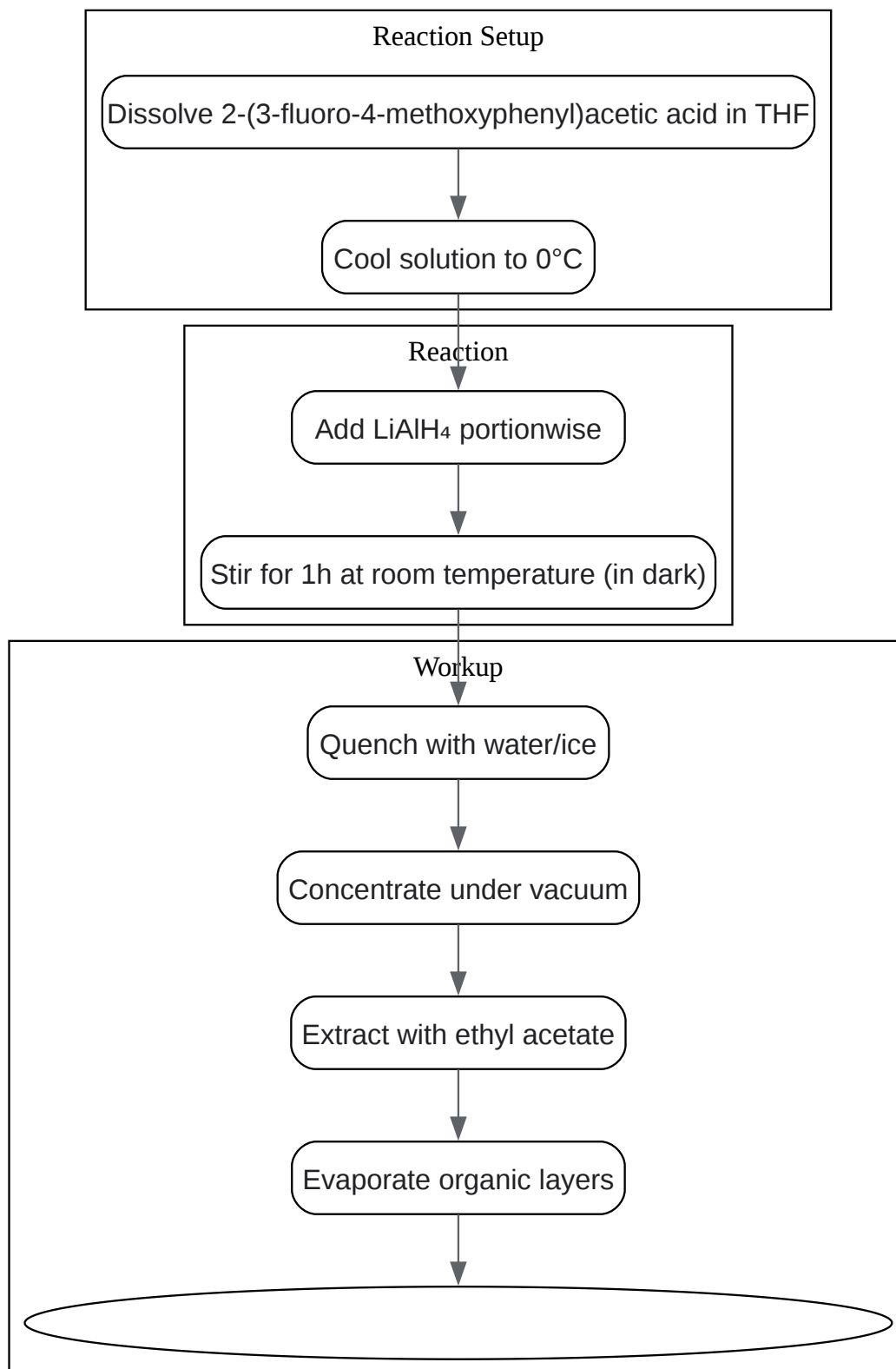
Synthesis and Experimental Protocols

The synthesis of **3-Fluoro-4-methoxyphenethyl alcohol** can be achieved through various methods, including the reduction of 3-Fluoro-4-methoxyphenylacetic acid.[4] Alternative approaches involve the Friedel-Crafts alkylation of fluorinated anisole derivatives with ethylene oxide.[2] Industrial-scale production may employ continuous-flow reactors and heterogeneous catalysts to improve efficiency.[2] Green chemistry initiatives are exploring the use of biocatalysts, such as alcohol dehydrogenases, to replace reducing agents like LiAlH₄.[2] A

solvent-free synthesis using microwave irradiation has also been reported to achieve an 85% yield in 20 minutes.[2]

Detailed Experimental Protocol: Reduction of 3-Fluoro-4-methoxyphenylacetic acid

This protocol describes the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol from 2-(3-fluoro-4-methoxyphenyl)acetic acid.[4]


Materials:

- 2-(3-fluoro-4-methoxyphenyl)acetic acid (400 mg, 2.17 mmol)
- Tetrahydrofuran (THF), anhydrous (4 mL)
- Lithium aluminium hydride (LiAlH₄) (90.8 mg, 2.39 mmol)
- Water/ice
- Ethyl acetate

Procedure:

- Dissolve 2-(3-fluoro-4-methoxyphenyl)acetic acid in THF in a reaction flask.
- Cool the reaction solution to 0°C in an ice bath.
- Add lithium aluminium hydride portionwise to the cooled solution.
- Wrap the flask with aluminum foil to protect it from light.
- Stir the resulting solution for 1 hour at room temperature.
- Quench the reaction by the addition of 2 mL of a water/ice mixture.
- Concentrate the resulting mixture under vacuum.
- Extract the aqueous solution with ethyl acetate (2 x 10 mL).

- Combine the organic layers and evaporate the solvent.
- This procedure affords 290 mg (78% yield) of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil.[\[4\]](#)

[Click to download full resolution via product page](#)**Synthesis workflow for 3-Fluoro-4-methoxyphenethyl alcohol.**

Applications

3-Fluoro-4-methoxyphenethyl alcohol serves as a versatile intermediate in various fields.

- Pharmaceuticals: It is a precursor to β -adrenergic receptor agonists and antifungal agents.[\[2\]](#) The electron-withdrawing effect of the fluorine atom activates the aromatic ring for electrophilic substitution, which is utilized in synthesizing fluorinated analogues of salbutamol to enhance bronchodilator potency.[\[2\]](#)
- Material Science: In polymer chemistry, this compound is incorporated into epoxy resins to improve thermal resistance and flame retardancy.[\[2\]](#) The methoxy group contributes to the cross-linking density, while the fluorine atom enhances flame-retardant properties.[\[2\]](#)

Biological Activity and Signaling Pathways

Antimicrobial Activity

In vitro studies have demonstrated that **3-Fluoro-4-methoxyphenethyl alcohol** possesses moderate antimicrobial activity.[\[2\]](#) The proposed mechanism of action involves the disruption of bacterial cell membrane integrity through interaction with phospholipid bilayers.[\[2\]](#)

Organism	Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus	64 μ g/mL
Escherichia coli	128 μ g/mL

[Source:[\[2\]](#)]

Potential Neurological Activity and Signaling Pathways

Currently, there is no specific research detailing the signaling pathways directly modulated by **3-Fluoro-4-methoxyphenethyl alcohol**. However, computational docking studies predict a high affinity for the GABA_A receptor, suggesting potential anxiolytic applications.[\[2\]](#) The GABA_A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Compounds that enhance the effect of GABA at this receptor, such as benzodiazepines, typically exhibit sedative, anxiolytic, and anticonvulsant effects.

The potential interaction of **3-Fluoro-4-methoxyphenethyl alcohol** with the GABA_A receptor suggests a possible modulatory role in GABAergic signaling.

[Click to download full resolution via product page](#)

Predicted signaling pathway for potential anxiolytic effects.

Further research, including *in vitro* and *in vivo* studies, is necessary to validate this predicted activity and elucidate the precise mechanism and signaling pathways involved. Structural modifications, such as the introduction of sulfonate groups, are being explored to improve water solubility for potential intravenous formulations in drug development.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-FLUORO-4-METHOXYPHENETHYL ALCOHOL CAS#: 404-91-1 [amp.chemicalbook.com]
- 2. 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol () for sale [vulcanchem.com]
- 3. PubChemLite - 3-fluoro-4-methoxyphenethyl alcohol (C9H11FO2) [pubchemlite.lcsb.uni.lu]
- 4. 3-FLUORO-4-METHOXYPHENETHYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3-Fluoro-4-methoxyphenethyl alcohol CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334150#3-fluoro-4-methoxyphenethyl-alcohol-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com